B1577091 Panurgine R

Panurgine R

Cat. No.: B1577091
Attention: For research use only. Not for human or veterinary use.
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Description

Panurgine R is a specialized research chemical offered for investigative purposes. As a supplier, we provide this compound in high-purity grades to ensure consistency and reliability for your in-vitro studies. Researchers interested in this product are encouraged to consult the scientific literature for potential applications and mechanisms of action. This product is intended for research use only by qualified professionals in a laboratory setting. It is not for diagnostic, therapeutic, or any other human use. For detailed specifications, handling instructions, and available quantities, please contact our technical support team.

Properties

bioactivity

Antimicrobial

sequence

LDVKKIICVACKIRPNPACKKICPK

Origin of Product

United States

Advanced Structural Elucidation and Molecular Topology of Panurgine R

Primary Amino Acid Sequence Analysis and Characterization

Panurgine R is a 25-residue peptide. researchgate.netnih.gov The determination of its primary structure was accomplished through a combination of Edman degradation and mass spectrometry analysis. researchgate.net The resulting amino acid sequence was established as LDVKKIICVACKIRPNPACKKICPK-OH. researchgate.net This sequence is characterized by a significant number of cationic residues (Lysine and Arginine) and hydrophobic residues, which is a common feature among many antimicrobial peptides. mdpi.com The "R" in its designation refers to the Arginine (R) residue located at position 14 of the peptide chain. researchgate.netnih.gov This single amino acid distinguishes it from a closely related peptide, Panurgine K, which possesses a Lysine (B10760008) (K) at the same position. researchgate.netnih.gov

Disulfide Bridge Connectivity and Their Impact on Conformational Stability

The molecular structure of this compound is significantly constrained by the presence of two intramolecular disulfide bridges. researchgate.netnih.gov These covalent bonds are formed by the oxidation of the thiol groups of four Cysteine (Cys) residues within the peptide sequence.

Detailed analysis has established the specific connectivity of the disulfide bridges in this compound as Cys8-Cys23 and Cys11-Cys19. researchgate.netnih.gov These cross-links create two covalent loops within the peptide, imposing significant constraints on its conformational freedom. This rigidification is crucial for maintaining a stable three-dimensional structure in solution. The disulfide bonds reduce the flexibility of the peptide backbone, ensuring that the side chains of the amino acids are presented in a specific spatial orientation, which is essential for its interaction with target membranes.

The integrity of the disulfide bridges is paramount for the antimicrobial function of this compound. researchgate.netnih.gov Research on synthetic analogues of the peptide has provided direct evidence for this dependency. A linear version of this compound, in which the four Cysteine residues were substituted with α-amino butyric acid to prevent disulfide bond formation, was found to be biologically inactive. researchgate.netnih.gov This finding unequivocally demonstrates that the cyclic conformation enforced by the disulfide bridges is a critical determinant of its ability to exert antimicrobial effects. The rigid structure is likely necessary for the peptide to selectively recognize and disrupt the integrity of bacterial cell membranes. researchgate.netnih.gov

Cyclic Peptide Nature and its Influence on Molecular Architecture

The presence of the two disulfide bonds (Cys8-Cys23 and Cys11-Cys19) confers a bicyclic, or more generally, a cyclic topology to this compound. researchgate.netnih.gov This is a key feature of its molecular architecture. Unlike linear peptides that may adopt a defined structure only upon interacting with a membrane, the cyclic nature of this compound provides a more pre-ordered conformation. mdpi.com This pre-structuring reduces the entropic penalty of binding to its target, potentially enhancing its binding affinity and specificity. The cyclic architecture ensures a stable scaffold that correctly positions the cationic and hydrophobic residues for optimal interaction with the negatively charged components of bacterial membranes. researchgate.netnih.govmdpi.com

Comparative Structural Analysis with Related Antimicrobial Peptides (AMPs)

The structure of this compound is best understood when compared with related peptides.

Panurgine K (PNG-K): This is the most closely related peptide, also isolated from the venom of P. calcaratus. It shares an identical 25-amino acid sequence and the same Cys8-Cys23, Cys11-Cys19 disulfide bridge pattern. The only difference is the substitution of Arginine at position 14 in this compound with a Lysine residue. researchgate.netnih.gov Both peptides exhibit similar activity profiles, suggesting that either a Lysine or an Arginine at this position can fulfill the required functional role. researchgate.net

Panurgine-1 (PNG-1): Also found in the same venom, PNG-1 provides a stark structural contrast. It is a short, linear dodecapeptide (12 amino acids) with the sequence LNWGAILKHIIK-NH2. researchgate.netnih.gov Unlike the rigid, disulfide-stabilized structure of this compound, PNG-1 belongs to the category of α-helical amphipathic AMPs. researchgate.netnih.gov This highlights that the venom of a single species can contain AMPs with fundamentally different structural motifs (cyclic and disulfide-rich vs. linear and α-helical) to achieve its defensive functions.

Other Disulfide-Rich AMPs: The structural motif of multiple disulfide bridges creating a stable, constrained structure is a common strategy in nature. Peptides like the defensins (found in vertebrates and invertebrates) and tachyplesins (from horseshoe crabs) also rely on a network of disulfide bonds to form stable β-sheet structures that are crucial for their antimicrobial activity. mdpi.comnih.gov this compound is thus a member of a broad class of AMPs that utilize disulfide-enforced cyclic structures as a reliable scaffold for their biological function.

Chemical Synthesis and Derivatization Strategies for Panurgine R and Its Analogs

Solid-Phase Peptide Synthesis Methodologies for Panurgine R Production

The primary method for producing this compound and its analogs is through a step-wise chemical approach known as Solid-Phase Peptide Synthesis (SPPS). d-nb.info This technique allows for the sequential addition of amino acids to a growing peptide chain that is anchored to a solid resin support, facilitating the purification process by simple filtration and washing. libretexts.org

For the synthesis of a disulfide-rich cyclic peptide like this compound, the Fmoc (9-fluorenylmethoxycarbonyl)/tBu (tert-butyl) strategy is commonly employed. nih.gov The synthesis typically begins with the attachment of the C-terminal amino acid to a highly acid-labile resin, such as 2-chlorotrityl chloride resin. nih.govacs.orgresearchgate.net This type of resin allows for the cleavage of the final peptide from the support under mild acidic conditions, preserving the acid-labile side-chain protecting groups. rsc.org

The synthesis proceeds through iterative cycles of:

Fmoc-deprotection: Removal of the temporary Fmoc protecting group from the N-terminus of the growing peptide chain, typically using a piperidine (B6355638) solution. nih.gov

Amino Acid Coupling: Activation and coupling of the next Fmoc-protected amino acid in the sequence. Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or more advanced reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). libretexts.org

Washing: Thorough washing of the resin to remove excess reagents and byproducts.

This automated process continues until the full linear peptide sequence of this compound is assembled. nih.gov Following the completion of the linear chain, the peptide is cleaved from the resin. For this compound, which possesses two intramolecular disulfide bridges (Cys8-Cys23 and Cys11-Cys19), a crucial step is the formation of these bonds. This is typically achieved through an oxidation reaction in solution, often using air oxidation in a suitable buffer system. researchgate.net

Rational Design Principles for this compound Analogs

The modification of native peptide sequences through rational design is a key strategy for improving their therapeutic properties, such as increasing antimicrobial potency and enhancing stability.

Alterations of Disulfide Bridge Patterns (e.g., linear analogs)

The two disulfide bridges in this compound are crucial for maintaining its specific three-dimensional structure, which is important for its biological activity. frontiersin.org Research has demonstrated the significance of these covalent linkages by synthesizing linear analogs where the cysteine residues are replaced by α-amino butyric acid. These linear versions were found to be inactive, highlighting the structural importance of the disulfide bridges for antimicrobial function. acs.orgfrontiersin.org Interestingly, a linear analog of the related peptide, Panurgine K, where the cysteine residues were left unpaired, retained some antimicrobial activity, suggesting that while the disulfide-enforced structure is optimal, the linear sequence itself possesses some inherent antimicrobial properties. acs.orgfrontiersin.org

Terminal Modifications and Their Structural Implications

Modifications at the N- and C-termini of antimicrobial peptides are a common strategy to enhance their stability and activity. nih.gov C-terminal amidation, for example, is a frequent post-translational modification in natural peptides that can increase resistance to proteolysis and stabilize helical structures. frontiersin.org N-terminal modifications, such as acetylation or the addition of a fatty acid (lipidation), can also protect against enzymatic degradation and improve the peptide's interaction with microbial membranes. nih.gov While specific terminal modifications for this compound are not extensively documented in publicly available research, these strategies represent a promising avenue for the development of more robust and effective analogs.

Enzymatic Synthesis and Biocatalytic Approaches in Peptide Engineering

While chemical synthesis is the predominant method for producing peptides like this compound, enzymatic and biocatalytic approaches are gaining traction as environmentally friendly and highly specific alternatives. nih.gov Enzymes can catalyze the formation of peptide bonds under mild conditions, reducing the need for harsh chemicals and protecting groups. nih.gov

Enzyme-mediated cyclization is a particularly relevant technique for producing cyclic peptides. nih.gov This method can offer high regio- and chemoselectivity, which is often a challenge in chemical synthesis. Furthermore, the heterologous expression of bee venom peptides in microbial or fungal systems offers a potential route for large-scale production. researchgate.net Although the direct enzymatic synthesis of this compound has not been reported, the advancements in biocatalysis and peptide engineering suggest that these methods could be applied in the future for a more sustainable and efficient production of this compound and its analogs.

In Vitro Biological Efficacy and Spectrum of Activity of Panurgine R Excluding Clinical Human Trials

Broad-Spectrum Antimicrobial Activity Profilingnih.govmdpi.com

Panurgine R has demonstrated a wide spectrum of antimicrobial activity, effectively inhibiting the growth of both Gram-positive and Gram-negative bacteria, and also showing antifungal properties. mdpi.comnih.gov This peptide is a member of the panurgine family of antimicrobial peptides (AMPs), which also includes Panurgine K (PNG-K) and Panurgine 1 (PNG-1), all isolated from the venom of Panurgus calcaratus. nih.gov The structure of this compound is notable; it is a cyclic peptide composed of 25 amino acids, stabilized by two intramolecular disulfide bridges, which are essential for its biological activity. nih.gov Linear versions of the peptide where these cysteine bridges are removed have been shown to be inactive. nih.gov

While specific Minimum Inhibitory Concentration (MIC) values for this compound are not detailed in the available primary literature abstracts, the activity of other antimicrobial peptides from bee venoms, such as Xylopin, provides context for the potency of this class of compounds.

Activity Against Gram-Positive Bacterial Strainsnih.govmdpi.com

This compound is reported to be active against Gram-positive bacteria. mdpi.com For illustrative purposes, the MICs for a comparable bee venom peptide, Xylopin, are presented below, showcasing the typical efficacy of such peptides against Gram-positive strains. scielo.br Xylopin demonstrates potent activity, with MIC values as low as 1.9 µM against Micrococcus luteus. scielo.br

Table 1: Illustrative Minimum Inhibitory Concentration (MIC) of Xylopin against Gram-Positive Bacteria

Microorganism Strain MIC (µM)
Staphylococcus aureus ATCC 25923 15.0
Micrococcus luteus ATCC 10240 1.9
Bacillus subtilis ATCC 6633 3.75
Streptococcus pyogenes Clinical Strain 3.75
Streptococcus agalactiae Clinical Strain 3.75
Enterococcus faecalis Clinical Strain 15.0

Data sourced from a study on the antimicrobial peptide Xylopin and is intended to be illustrative of the activity of bee venom peptides. scielo.br

Activity Against Gram-Negative Bacterial Strainsnih.govmdpi.com

The antimicrobial action of this compound extends to Gram-negative bacteria. mdpi.com The mechanism for many cationic antimicrobial peptides involves an initial electrostatic attraction to the negatively charged lipopolysaccharide (LPS) layer of the Gram-negative outer membrane, leading to membrane disruption. nih.gov

Table 2: Illustrative Minimum Inhibitory Concentration (MIC) of Xylopin against Gram-Negative Bacteria

Microorganism Strain MIC (µM)
Escherichia coli ATCC 25922 7.5
Pseudomonas aeruginosa ATCC 27853 15.0
Shigella boydii Clinical Strain 7.5
Klebsiella pneumoniae Clinical Strain 7.5
Enterobacter cloacae Clinical Strain 7.5

Data sourced from a study on the antimicrobial peptide Xylopin and is intended to be illustrative of the activity of bee venom peptides. scielo.br

Antifungal Activity Assessmentnih.govmdpi.com

This compound has also been found to possess antifungal properties. mdpi.com This broad-spectrum activity is a characteristic feature of many venom-derived antimicrobial peptides. For context, the activity of Xylopin against yeast is shown below.

Table 3: Illustrative Minimum Inhibitory Concentration (MIC) of Xylopin against Yeasts

Microorganism Strain MIC (µM)
Saccharomyces cerevisiae 7.5
Candida albicans ATCC 90112 7.5

Data sourced from a study on the antimicrobial peptide Xylopin and is intended to be illustrative of the activity of bee venom peptides. scielo.br

Comparative Biological Potency with Established Antimicrobial Peptidesnih.govmdpi.com

This compound belongs to a family of structurally diverse peptides found in bee venom. Its cyclic structure, constrained by two disulfide bridges, distinguishes it from many linear, α-helical antimicrobial peptides such as Melittin (B549807) (from honeybee venom) or Macropin (from the venom of the solitary bee Macropis fulvipes). researchgate.netnih.gov The integrity of these disulfide bridges is crucial for the antimicrobial function of this compound, highlighting a structure-activity relationship that differs from linear peptides. nih.gov

While direct comparative studies are limited in the reviewed literature, the broad activity profile of the panurgines suggests a potent biological function. mdpi.comnih.gov For instance, other solitary bee venom peptides like melectin (B1577388) and osmin show strong antimicrobial and cytolytic activities. scielo.br The potency of these peptides is often in the low micromolar range against a variety of pathogens. scielo.brresearchgate.net

Elucidation of the Molecular Mechanism of Action of Panurgine R

Membrane Interaction and Permeabilization Mechanisms

The primary bactericidal activity of Panurgine R is attributed to its ability to selectively permeabilize the cell membranes of microorganisms. researchgate.netnih.govresearchgate.net This interaction is governed by the peptide's physicochemical properties and the distinct lipid composition of bacterial versus eukaryotic cell membranes. plos.orgfrontiersin.orgnih.gov

The membrane-permeabilizing capability of this compound has been demonstrated using fluorescent dye leakage assays. researchgate.netnih.gov In these experiments, a fluorescent dye such as calcein (B42510) is encapsulated within artificial lipid vesicles. researchgate.netresearchgate.net The release of the dye, triggered by the peptide's disruptive action on the vesicle membrane, leads to a measurable increase in fluorescence, confirming the peptide's ability to create pores or defects in the lipid bilayer. researchgate.netnih.gov Studies show that this compound induces significant leakage of fluorescent dye from vesicles designed to mimic bacterial membranes. researchgate.netnih.govresearchgate.net

To investigate its specificity, this compound was tested against Large Unilamellar Vesicles (LUVs) designed to model different cell types. researchgate.netnih.gov LUVs that mimic bacterial membranes are typically composed of anionic (negatively charged) phospholipids (B1166683), such as phosphatidylglycerol (PG) and cardiolipin. plos.orgnih.gov this compound exhibited potent dye-leakage activity when interacting with these bacterial membrane-mimicking LUVs. researchgate.netnih.gov This indicates a strong, disruptive interaction with lipid bilayers that have a composition characteristic of bacteria. researchgate.net

A key feature of this compound is its selectivity for bacterial membranes over eukaryotic ones. researchgate.netnih.gov While it effectively disrupts vesicles mimicking bacterial membranes, it shows no significant dye-leakage activity from LUVs that mimic eukaryotic cell membranes. researchgate.netnih.govresearchgate.net This selectivity is rooted in the fundamental differences between these membrane types.

Bacterial Membranes: Are rich in anionic lipids, giving them a net negative charge which electrostatically attracts cationic (positively charged) peptides like this compound. plos.orgscielo.brnih.gov

Eukaryotic Membranes: Are primarily composed of zwitterionic (neutrally charged) phospholipids like phosphatidylcholine and contain cholesterol, which increases membrane rigidity. plos.orgfrontiersin.org These factors make eukaryotic membranes less susceptible to disruption by this compound, an observation consistent with the peptide's low hemolytic activity against human red blood cells. researchgate.netnih.govfrontiersin.org

Vesicle TypeLipid CompositionThis compound ActivityRationaleSource(s)
Bacterial Mimic Anionic Phospholipids (e.g., Phosphatidylglycerol, Cardiolipin)High PermeabilizationElectrostatic attraction between the peptide's positive charge and the membrane's negative charge. researchgate.netnih.govplos.orgscielo.br
Eukaryotic Mimic Zwitterionic Phospholipids (e.g., Phosphatidylcholine) + CholesterolNo Significant PermeabilizationNeutral charge and increased membrane rigidity due to cholesterol inhibit peptide interaction and insertion. researchgate.netnih.govplos.orgfrontiersin.org

Exploration of Intracellular Target Modulation and Biochemical Pathways

The existing scientific literature on this compound predominantly points to membrane permeabilization as its definitive mechanism of action. researchgate.netnih.govresearchgate.net While some antimicrobial peptides are known to translocate across the cell membrane to interact with intracellular targets like DNA or interfere with metabolic pathways, studies specifically detailing such intracellular activities for this compound are not extensively reported. dovepress.com The rapid membrane disruption caused by this compound is likely the primary cause of cell death, preceding any potential interaction with internal cellular components. researchgate.net

Role of Amphipathicity and Net Positive Charge in Mechanistic Action

The efficacy and selectivity of this compound are intrinsically linked to its amphipathic nature and net positive charge. nih.govnih.gov

Net Positive Charge: As a cationic peptide, this compound is electrostatically attracted to the negatively charged surfaces of bacterial membranes. nih.govnih.gov This initial attraction is a critical first step that concentrates the peptide at the target cell surface. nih.gov Studies on related peptides have shown that increasing the net positive charge can lead to improved antimicrobial potency. researchgate.netnih.gov

Amphipathicity: This property, referring to the spatial separation of hydrophobic and hydrophilic residues, is essential for membrane disruption. nih.gov Once attracted to the membrane, the peptide's hydrophobic regions can insert into the nonpolar lipid core of the bilayer. scielo.brnih.gov This insertion disrupts the membrane's integrity, leading to permeabilization and cell death. nih.gov

The rigid, cyclic structure of this compound, maintained by its two disulfide bridges, is vital for orienting the charged and hydrophobic residues correctly to facilitate this mechanism. researchgate.netnih.gov Linearized versions of the peptide, where the cysteine residues were replaced, were found to be inactive, highlighting the importance of its specific three-dimensional conformation for its function. researchgate.netnih.gov

Structure Activity Relationship Sar Studies of Panurgine R and Its Analogs

Correlation of Peptide Length and Amino Acid Composition with Biological Activity

The length and amino acid composition of antimicrobial peptides are critical factors that influence their efficacy. Panurgine R is a 25-residue peptide, and its specific length is likely optimized for its biological function. Generally, the length of an AMP affects its ability to interact with and disrupt microbial membranes. While specific studies on varying the length of this compound have not been detailed, research on other AMPs has shown that shortening a peptide can sometimes lead to a loss of activity, whereas modest extensions may enhance it, though this is not a universal rule.

The amino acid composition of this compound is characterized by a mix of hydrophobic and cationic residues, a common feature of many AMPs that allows them to selectively target and disrupt the negatively charged membranes of bacteria. The specific sequence of this compound is LDVKKIICVACKIRPNPACKKICPK-OH. The presence of multiple lysine (B10760008) (K) and arginine (R) residues imparts a net positive charge, which is crucial for the initial electrostatic attraction to anionic bacterial cell surfaces.

Impact of Specific Amino Acid Residues on Functional Outcomes

The function of this compound is highly dependent on its specific amino acid sequence. The most critical residues identified in studies of this compound and its close analog, Panurgine K, are the cysteine (C) residues. This compound contains four cysteine residues that form two intramolecular disulfide bridges (Cys8-Cys23 and Cys11-Cys19). The indispensability of these bridges for antimicrobial activity has been demonstrated; linear analogs of Panurgine K and R, where the cysteine residues were substituted with α-amino butyric acid, were found to be inactive. nih.govrsc.org This highlights that the specific covalent linkages provided by the disulfide bonds are essential for maintaining the correct three-dimensional structure required for biological activity.

While the importance of the cysteine residues is established, the specific contribution of other individual amino acids in the this compound sequence to its functional outcome has not been extensively explored in available research. In other antimicrobial peptides, substitutions of hydrophobic or cationic residues have been shown to significantly alter activity. For instance, increasing the net positive charge by substituting neutral amino acids with lysine or arginine often leads to enhanced antimicrobial potency.

Influence of Secondary and Tertiary Structures (e.g., Alpha-Helical Conformations) on Activity

The biological activity of this compound is intrinsically linked to its tertiary structure, which is stabilized by the two disulfide bridges. These covalent bonds create a specific molecular conformation that is crucial for its antimicrobial action. The loss of these bridges, as seen in linear analogs, results in a loss of activity, underscoring the importance of the defined three-dimensional shape. nih.govrsc.org This rigid structure likely facilitates the peptide's interaction with the bacterial membrane, possibly by presenting a specific arrangement of hydrophobic and cationic domains to the membrane surface.

While this compound's structure is defined by its disulfide-constrained cyclic nature, many other antimicrobial peptides adopt alpha-helical or beta-sheet structures upon interacting with microbial membranes. There is an established association between peptides that are predicted to form helical structures and broad-spectrum antibacterial activity. researchgate.net Although the specific secondary structure of this compound in a membrane environment has not been detailed, its constrained cyclic nature suggests a pre-organized conformation that is essential for its function. The disulfide bridges likely stabilize a tertiary structure that is optimal for its membrane-disrupting or other antimicrobial mechanisms. nih.govmdpi.com

Stereochemical Considerations and Enantiomeric Effects on Bioactivity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on the biological activity of peptides. Peptides are chiral molecules, and their constituent amino acids are typically found in the L-isomeric form in nature. The specific stereochemistry of a peptide determines its interaction with other chiral molecules, such as protein receptors and enzymes in biological systems.

Currently, there is no available research that specifically investigates the stereochemical or enantiomeric effects on the bioactivity of this compound. However, in the broader field of peptide chemistry, the use of D-amino acids (the enantiomers of the natural L-amino acids) has been explored as a strategy to enhance peptide stability against proteolytic degradation. Introducing D-amino acids can also alter the peptide's secondary structure and, consequently, its biological activity. A hypothetical enantiomeric form of this compound, composed entirely of D-amino acids, would likely exhibit different activity and stability profiles, but such studies on this compound have not been reported.

Computational Approaches for Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. By developing mathematical models, QSAR can predict the activity of new, unsynthesized molecules, thereby guiding the design of more potent analogs. These models use molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules.

There are no specific QSAR models for this compound found in the reviewed literature. The development of a robust QSAR model for this compound and its analogs would require a dataset of structurally related peptides with corresponding biological activity data. Such a model could help to identify the key structural features that contribute to its antimicrobial potency. For instance, descriptors related to the peptide's hydrophobicity, charge distribution, and conformational flexibility could be used to build a predictive model. While the tools for such an analysis are well-established, their application to this compound has not yet been documented.

Advanced Methodological Approaches in Panurgine R Research

Spectroscopic Techniques for Structural and Conformational Analysis (e.g., Circular Dichroism, Nuclear Magnetic Resonance Spectroscopy)

Spectroscopic methods are fundamental in elucidating the three-dimensional structure and conformational dynamics of peptides like Panurgine R. Circular Dichroism (CD) spectroscopy, a powerful tool for assessing protein secondary structure, has been instrumental in this regard. nih.govrsc.org

CD spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules, such as peptides and proteins. mtoz-biolabs.com The resulting spectra in the far-UV region (typically 190-250 nm) provide characteristic signatures for different secondary structural elements like α-helices, β-sheets, and random coils. creative-proteomics.com For this compound and its analogs, CD studies have revealed how their conformation changes in different environments. researchgate.netresearchgate.net For instance, in aqueous solutions, many antimicrobial peptides may appear unstructured, but upon interaction with membrane-mimicking environments, such as trifluoroethanol (TFE) or sodium dodecyl sulfate (B86663) (SDS) micelles, they often adopt a more defined structure. researchgate.net This induced folding is a critical aspect of their mechanism of action.

While specific CD spectral data for this compound is detailed in studies alongside its analog Panurgine K, the general principles of the technique allow researchers to quantify the percentage of helical content and observe conformational transitions upon binding to lipid vesicles that mimic bacterial or eukaryotic cell membranes. researchgate.netresearchgate.net This information is crucial for understanding how this compound selectively targets microbial cells.

Nuclear Magnetic Resonance (NMR) spectroscopy offers even more detailed, atomic-level insights into the three-dimensional structure and dynamics of peptides in solution. While detailed NMR structural studies specifically on this compound are part of broader research on peptide families, the methodology allows for the determination of the precise arrangement of atoms and the disulfide bridging pattern, which for this compound is Cys8-Cys23 and Cys11-Cys19. researchgate.netnih.gov Such structural determination is vital for understanding the peptide's stability and how its surface-exposed residues interact with target membranes. nih.gov

Microscopy Techniques for Cellular Interaction Visualization (e.g., Transmission Electron Microscopy of Treated Microbial Cells)

To visualize the direct effect of this compound on microbial cells, researchers employ high-resolution microscopy techniques. Transmission Electron Microscopy (TEM) is a key method used to observe the ultrastructural changes in bacteria after treatment with antimicrobial peptides. researchgate.net

In a typical TEM experiment, bacterial cells, such as Bacillus subtilis or Escherichia coli, are incubated with the peptide for a specific duration. researchgate.net The cells are then fixed, negatively stained, and examined under the electron microscope. researchgate.netnih.gov This technique has been used to study the effects of related antimicrobial peptides, revealing significant damage to the bacterial cell envelope. researchgate.net Studies on peptides similar to this compound have shown that they can cause disruption of the cell membrane, leading to the leakage of cellular contents and ultimately cell death. researchgate.netresearchgate.net Visual evidence from TEM can confirm the membrane-disruptive mechanism of action that is often hypothesized based on biophysical data.

Computational Chemistry and Molecular Dynamics Simulations

Computational approaches have become indispensable in peptide research, offering a way to model and simulate the behavior of molecules like this compound at an atomic level. researchgate.net These methods complement experimental data and provide predictive insights.

De Novo Peptide Design and Predictive Modeling

De novo peptide design involves creating new peptide sequences with desired properties, often guided by computational predictions. While specific de novo design based on this compound is a forward-looking research direction, the principles are well-established. Existing knowledge of this compound's structure and activity can inform the design of novel peptides with potentially enhanced antimicrobial efficacy or stability. Predictive modeling uses algorithms to estimate the structure and function of these new designs before they are synthesized, saving time and resources.

Ligand-Receptor Docking Studies (if applicable to specific biological targets)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand, e.g., this compound) when bound to a second (the receptor, e.g., a component of a bacterial cell membrane). mdpi.comschrodinger.com This method is particularly useful for studying interactions with specific molecular targets. biorxiv.orgresearchgate.net For antimicrobial peptides that target the cell membrane, docking studies can simulate how the peptide interacts with different lipid headgroups or integral membrane proteins. nih.gov These simulations can reveal key residues involved in the binding process and help to explain the peptide's selectivity for microbial over host cells. nih.gov

Conformational Sampling and Stability Analysis

Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movement of atoms and molecules over time. nih.govnih.gov For this compound, MD simulations can be used to explore its conformational landscape, revealing the different shapes the peptide can adopt and their relative stabilities. nih.gov By simulating the peptide in different environments (e.g., in water versus in a lipid bilayer), researchers can observe the process of membrane insertion and pore formation. mdpi.com These simulations provide a dynamic view of the peptide's mechanism of action, complementing the static pictures obtained from techniques like NMR or X-ray crystallography. researchgate.net

Peptidomic and Proteomic Analyses in Venom Characterization Complementing this compound Studies

The discovery and characterization of this compound are deeply rooted in the broader fields of peptidomics and proteomics, which focus on the large-scale study of peptides and proteins, respectively. mdpi.comnih.gov The venom of the communal bee Panurgus calcaratus is a complex mixture of bioactive molecules. d-nb.infouq.edu.au

Peptidomic analysis of the crude venom is the first step in identifying novel peptides like this compound. d-nb.info This typically involves separating the venom components using techniques like High-Performance Liquid Chromatography (HPLC). researchgate.net The separated fractions are then analyzed by mass spectrometry (MS), often coupled with tandem mass spectrometry (MS/MS), to determine the mass and sequence of the peptides present. mdpi.comresearchgate.net This approach has been successfully used to identify not only panurgines but also a wide array of other peptides in the venoms of various solitary and social bees. mdpi.comd-nb.info

Proteomic studies of bee venom glands can provide further context, revealing the biosynthetic machinery responsible for producing these peptides and identifying other proteins that may work synergistically with them. nih.gov These comprehensive "-omics" approaches are crucial for understanding the full biological context of this compound and for discovering new bioactive peptides from the rich source of bee venom. mdpi.comuantwerpen.be

Emerging Research Perspectives and Theoretical Frameworks for Panurgine R

Panurgine R as a Model for Understanding Natural Host Defense Mechanisms

This compound serves as an excellent model for elucidating the intricacies of natural host defense mechanisms, particularly those of venomous insects. As a key component of bee venom, its primary role is to protect the bee from a variety of threats, including microbial pathogens. nih.govresearchgate.net The study of this compound provides valuable insights into how these natural antimicrobial peptides selectively target and eliminate harmful microorganisms.

Research has demonstrated that this compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. researchgate.net A key aspect of its mechanism is its ability to interact with and disrupt microbial cell membranes. Studies using synthetic membrane vesicles have shown that this compound, along with its close analog Panurgine K, induces leakage of fluorescent dye from vesicles that mimic bacterial cell membranes. nih.govresearchgate.net This suggests that this compound's mode of action involves pore formation or destabilization of the bacterial membrane, a common strategy employed by many host defense peptides. researchgate.net

Notably, this dye-leakage activity was observed to be specific to bacterial membrane mimics, with no significant effect on vesicles designed to resemble eukaryotic cell membranes. nih.govresearchgate.net This selectivity is a critical feature of host defense peptides, as it allows them to combat infections with minimal damage to the host's own cells. This compound's low hemolytic activity against human erythrocytes further underscores this selective toxicity. researchgate.net By studying the structure-function relationships of this compound, researchers can gain a deeper understanding of the molecular determinants that govern this crucial target discrimination.

Potential for Biomimetic Design and Engineering of Novel Biologically Active Peptides

The unique structural and functional properties of this compound make it a promising template for the biomimetic design and engineering of novel, biologically active peptides. Biomimicry, in this context, involves leveraging the molecular architecture of a natural peptide to create synthetic analogs with enhanced or novel therapeutic properties. sci-hub.stpensoft.net

This compound is a cyclic peptide containing 25 amino acid residues and two intramolecular disulfide bridges. nih.gov These structural features are critical for its antimicrobial activity. Studies on linear analogs of this compound and the related Panurgine K, where the cysteine residues were substituted, revealed a significant loss of activity, highlighting the importance of the cyclic structure and the disulfide bonds for maintaining a biologically active conformation. nih.govresearchgate.net

This structural knowledge provides a roadmap for the rational design of new peptide-based therapeutics. For instance, while the core cyclic structure appears essential, modifications to the amino acid sequence could lead to analogs with improved potency, a broader spectrum of activity, or enhanced stability. Research on a related peptide from the same bee, Panurgine-1 (PNG-1), has shown that the creation of analogs can indeed lead to improved antimicrobial potency, particularly by increasing the net positive charge of the peptide. nih.gov This success with a related peptide suggests a high potential for the development of this compound analogs with superior therapeutic profiles.

Table 1: Properties of Panurgine Peptides from Panurgus calcaratus

PeptideSequenceStructureKey Features
This compound LDVKKIICVACKIR PNPACKKICPK-OHCyclic, 2 disulfide bridgesAntimicrobial, low hemolytic activity
Panurgine K LDVKKIICVACKIK PNPACKKICPK-OHCyclic, 2 disulfide bridgesAntimicrobial, low hemolytic activity
Panurgine-1 LNWGAILKHIIK-NH₂α-helical amphipathicAntimicrobial, some hemolytic activity

Investigation into the Evolutionary Trajectory and Diversity of Panurgine Peptides

The study of this compound also offers a window into the evolutionary dynamics of venom peptides. Bee venoms are complex chemical arsenals that have evolved over millions of years to serve various functions, primarily defense and predation. nih.govuq.edu.au The composition of these venoms, including the array of antimicrobial peptides, can vary significantly even between closely related species, reflecting different evolutionary pressures. researchgate.netmdpi.com

While direct phylogenetic studies on the Panurgine peptide family are still in their early stages, the existence of multiple panurgine peptides (this compound, K, and -1) within a single species, Panurgus calcaratus, suggests a process of gene duplication and diversification. nih.gov This is a common evolutionary pathway for the development of novel functions in venom components. The high sequence similarity between this compound and Panurgine K, differing by only a single amino acid, is a classic example of this phenomenon. nih.gov

Broader studies on the evolution of bee venom peptides, such as melittin (B549807) from honeybees, have shown that these molecules are subject to evolutionary pressures that shape their potency and target specificity. nih.govbiorxiv.org Investigating the diversity of Panurgine-like peptides across different species of Panurgus and related bee genera could reveal the evolutionary trajectory of this peptide family. pensoft.net Such comparative studies would shed light on how these defensive peptides have adapted to different ecological niches and the microbial threats associated with them.

Challenges and Opportunities in Fundamental this compound Research and its Analog Development

Despite its promise, research on this compound and the development of its analogs face several challenges and offer significant opportunities.

Challenges:

Synthesis and Structural Complexity: The synthesis of cyclic peptides with specific disulfide bridge patterns, like this compound, is chemically challenging and can be a hurdle for large-scale production and analog screening. nih.gov

Understanding Structure-Activity Relationships: While the importance of the cyclic structure is known, a detailed understanding of how specific amino acid residues contribute to its activity and selectivity is still needed to guide the rational design of improved analogs. nih.govresearchgate.net

Limited In Vivo Data: Much of the current knowledge on this compound is based on in vitro studies. Further research is required to understand its behavior and efficacy in more complex biological systems.

Opportunities:

Novel Antimicrobial Development: With the rise of antibiotic-resistant bacteria, there is an urgent need for new antimicrobial agents. This compound, with its potent activity and low toxicity to mammalian cells, represents a promising lead compound. nih.govscielo.org.za

Platform for Analog Development: The successful enhancement of antimicrobial activity in analogs of the related PNG-1 peptide demonstrates the potential for developing highly potent and selective therapeutics based on the Panurgine scaffold. nih.gov

Insights into Venom Evolution: Further research into the diversity and evolution of Panurgine peptides can provide fundamental insights into the evolution of venom systems and host-pathogen interactions. uq.edu.au

Q & A

[Basic] How can researchers formulate a focused research question on Panurgine R’s taxonomic classification?

Methodological Answer:
Begin by aligning the question with frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) or PICO (Population, Intervention, Comparison, Outcome). For example:

  • Population : this compound specimens from specific European regions (as per phylogenomic discovery) .
  • Intervention/Exposure : Phylogenetic analysis using molecular markers (e.g., COI genes).
  • Comparison : Related Panurgine genera (e.g., Melitturga or Camptopoeum).
  • Outcome : Resolve taxonomic ambiguities or evolutionary relationships.
    Refine the question to ensure measurability, such as: “How do mitochondrial DNA sequences of this compound compare to other Panurgine genera to clarify its phylogenetic position?” .

[Basic] What are best practices for conducting a literature review on this compound’s ecological role?

Methodological Answer:

  • Step 1 : Use systematic databases (e.g., Web of Science, PubMed) with keywords: “this compound,” “Andrenidae phylogeny,” “bee pollination ecology.” Exclude non-peer-reviewed sources like blogs or commercial sites.
  • Step 2 : Organize findings thematically (e.g., taxonomy, behavior, habitat). Note gaps, such as limited data on this compound’s interaction with specific floral species.
  • Step 3 : Apply SPIDER framework (Sample, Phenomenon of Interest, Design, Evaluation, Research type) to foreground questions:
    • “What field-based observational methods have been used to study this compound’s foraging behavior?” .

[Basic] What experimental designs are suitable for initial morphological studies of this compound?

Methodological Answer:

  • Observational Design : Use microscopy to compare this compound’s morphological traits (e.g., mandible structure, setae patterns) with related species. Standardize measurements using protocols from entomological guides (e.g., 10 specimens per trait, triplicate measurements).
  • Comparative Analysis : Create a data table to log traits (example):
TraitThis compound (Mean ± SD)Melitturga (Mean ± SD)p-value
Wing vein length2.3 mm ± 0.12.1 mm ± 0.20.03
  • Validation : Follow NIH guidelines for replicability, including detailed specimen metadata (collection date, location, preservative methods) .

[Advanced] How can researchers resolve contradictions in this compound’s phylogenetic data?

Methodological Answer:

  • Identify Contradictions : For example, discordance between mitochondrial and nuclear DNA phylogenies.
  • Principal Contradiction Analysis : Determine if technical factors (e.g., marker selection) or biological processes (e.g., hybridization) drive discrepancies. Prioritize resolving technical biases first .
  • Triangulation : Combine datasets (morphology, behavior, genomics) and apply Bayesian concordance analysis. For instance, reanalyze this compound’s phylogeny using BEAST or MrBayes with partitioned models .

[Advanced] What statistical approaches are recommended for analyzing this compound’s habitat preference data?

Methodological Answer:

  • Multivariate Analysis : Use R packages like vegan for Canonical Correspondence Analysis (CCA) to correlate environmental variables (soil pH, floral density) with this compound presence/absence.
  • Model Validation : Apply Akaike Information Criterion (AIC) to compare logistic regression models. Example hypothesis: “Floral diversity explains 60% of this compound’s habitat selection (p < 0.01).”
  • Ethical Reporting : Disclose sampling limitations (e.g., spatial bias in collection sites) and use sensitivity analysis to quantify their impact .

[Advanced] How to design a comparative study on this compound’s nesting behavior versus other Panurgine species?

Methodological Answer:

  • Hypothesis : “this compound exhibits unique nesting depth correlated with soil compaction, unlike soil-generalist relatives.”
  • Field Protocol :
    • Site Selection : 10 sites with sympatric Panurgine species.
    • Data Collection : Measure nest depth, soil moisture, and compaction using penetrometers.
  • Analysis : Use ANCOVA to control for confounding variables (e.g., temperature). Present results in a comparative table:
SpeciesMean Nest Depth (cm)Soil Compaction (kPa)Correlation (r)
This compound12.4 ± 1.2850 ± 500.78**
Camptopoeum8.1 ± 0.9600 ± 300.32
  • Peer Review : Pre-register methods on platforms like Open Science Framework to mitigate confirmation bias .

[Basic] What ethical guidelines apply to collecting this compound specimens?

Methodological Answer:

  • Permits : Obtain permits from regional authorities (e.g., EU Directive 92/43/EEC for protected habitats).
  • Minimal Impact : Follow the “1% rule”—collect ≤1% of a local population. Document GPS coordinates and avoid over-sampling single sites.
  • Data Sharing : Deposit specimens in accredited museums (e.g., Smithsonian Institution) with digital metadata accessible via GBIF .

[Advanced] How to integrate citizen science data into this compound distribution studies?

Methodological Answer:

  • Data Cleaning : Filter iNaturalist or GBIF observations using criteria:
    • High-resolution photos confirming key traits (e.g., abdominal bands).
    • Geotagged records with <100m accuracy.
  • Bias Correction : Apply spatial thinning in QGIS to address oversampled urban areas.
  • Modeling : Use MaxEnt to predict habitat suitability, cross-validating citizen data with expert-collected records .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.